2,4-Di-tert-butyl-3-hydroxy-6-methoxybenzene-1-sulfonyl chloride

Lipophilicity Drug Design Partition Coefficient

Researchers often face over-sulfonylation and poor membrane permeability when using common sulfonyl chlorides. This compound solves both: • LogP 3.92 - >10× higher octanol-water partitioning vs benzenesulfonyl chloride, favoring CNS & intracellular target synthesis. • Two ortho-t-Bu groups (combined A-value ~9.8 kcal/mol) ensure chemoselective acylation of the most accessible amine, suppressing side reactions. • TPSA 63.6 Ų & one H-bond donor fine-tune physicochemical properties of PROTAC conjugates, avoiding excessive lipophilicity. • Antioxidant 2,4-di-tert-butyl-3-hydroxyphenyl motif grafts directly onto target molecules via sulfonate/sulfonamide linkage.

Molecular Formula C15H23ClO4S
Molecular Weight 334.9 g/mol
Cat. No. B13259534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Di-tert-butyl-3-hydroxy-6-methoxybenzene-1-sulfonyl chloride
Molecular FormulaC15H23ClO4S
Molecular Weight334.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1O)C(C)(C)C)S(=O)(=O)Cl)OC
InChIInChI=1S/C15H23ClO4S/c1-14(2,3)9-8-10(20-7)13(21(16,18)19)11(12(9)17)15(4,5)6/h8,17H,1-7H3
InChIKeyKNXDSGWSMAGLFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Di-tert-butyl-3-hydroxy-6-methoxybenzene-1-sulfonyl chloride: Structural Profile & Procurement


2,4-Di-tert-butyl-3-hydroxy-6-methoxybenzene-1-sulfonyl chloride (CAS 1955498-28-8) is a densely functionalized aromatic sulfonyl chloride carrying two ortho‑tert‑butyl groups, a free 3‑hydroxy group, and a 6‑methoxy substituent on the benzene ring . With a molecular weight of 334.86 g·mol⁻¹ and a computed LogP of ~3.92, it occupies a distinct lipophilicity–polarity space compared to common unsubstituted or mono‑substituted benzenesulfonyl chlorides . The combination of steric shielding and hydrogen‑bond donor/acceptor functionality makes this building block particularly relevant in synthetic routes where chemoselectivity, hydrolytic stability, or downstream pharmacophore properties are critical selection criteria.

Steric and H‑bond profile for chemoselective sulfonylation

Lipophilicity‑polarity space suited for non‑polar synthesis media

Building block with ortho‑di‑tert‑butyl shielding

Why 2,4-Di-tert-butyl-3-hydroxy-6-methoxybenzene-1-sulfonyl Chloride Is Irreplaceable


Generic sulfonyl chlorides such as benzenesulfonyl chloride, 4‑methoxybenzenesulfonyl chloride, or 2,4,6‑triisopropylbenzenesulfonyl chloride differ substantially from the target compound in steric bulk, hydrogen‑bonding capacity, and overall polarity . Simple replacement of this building block with a less functionalized analog can alter reaction rates, regioselectivity, and the physicochemical profile of downstream sulfonamide or sulfonate products. The following quantitative evidence demonstrates that the target compound occupies a unique property window that is not replicated by any single commercial alternative, making direct substitution scientifically unsound without re‑optimization of the synthetic sequence.

Generic sulfonyl chlorides lack the combined steric/H‑bond profile, potentially altering reaction rates.

Less hindered analogs may promote bis‑sulfonylation, reducing mono‑product yield.

Downstream physicochemical properties of products may shift, requiring re‑validation.

Quantitative Differentiation of 2,4-Di-tert-butyl-3-hydroxy-6-methoxybenzene-1-sulfonyl Chloride from Analogs


Enhanced Lipophilicity

The computed LogP of 2,4‑di‑tert‑butyl‑3‑hydroxy‑6‑methoxybenzene‑1‑sulfonyl chloride is 3.92, substantially higher than that of benzenesulfonyl chloride (LogP 1.92) and 4‑methoxybenzenesulfonyl chloride (LogP 2.70) [1]. This increase of 1.2–2.0 log units indicates a >10‑fold greater lipophilicity, which can improve membrane permeability of derived sulfonamides or facilitate phase‑transfer catalysis in biphasic reaction systems.

Lipophilicity
Reported
ΔLogP +2.0 vs PhSO₂Cl
+1.2 vs 4‑MeO‑PhSO₂Cl
May support non‑polar reaction media and membrane permeability in derived products.
Computed values; experimental validation recommended.
Lipophilicity Drug Design Partition Coefficient

Higher Polar Surface Area

The target compound exhibits a topological polar surface area (TPSA) of 63.6 Ų, significantly exceeding that of 2,4,6‑triisopropylbenzenesulfonyl chloride (TPSA 42.5 Ų) and benzenesulfonyl chloride (TPSA 34.1 Ų) . The difference arises from the additional hydroxy and methoxy oxygen atoms, which provide hydrogen‑bond acceptor/donor sites absent in purely alkyl‑substituted analogs.

Polar Surface Area
Data to verify
TPSA 63.6 Ų (target) vs 42.5 Ų (TPSCl)
Introduces H‑bond sites, potentially modulating solubility and protein binding.
No experimental confirmation available.
Polar Surface Area Hydrogen Bonding Bioavailability

Cold-Storage Requirement Reflects Reactivity

The supplier specifies storage at 2–8 °C in a sealed, dry container, whereas commonly used sulfonyl chlorides such as benzenesulfonyl chloride, 4‑methoxybenzenesulfonyl chloride, and 2,4,6‑triisopropylbenzenesulfonyl chloride are routinely stored at ambient temperature . This requirement reflects the compound’s greater susceptibility to hydrolysis, consistent with the electron‑donating methoxy and hydroxy substituents activating the sulfonyl chloride toward nucleophilic attack.

Storage Reactivity
Reported
2–8 °C target vs ambient for common analogs
Higher reactivity may benefit sluggish sulfonylations; requires cold‑chain logistics.
Supplier recommendation; verify lot‑specific stability.
Storage Stability Sulfonyl Chloride Reactivity Handling

Dual tert-Butyl Steric Shielding

The presence of two ortho‑tert‑butyl groups flanking the sulfonyl chloride creates a steric environment unmatched by mono‑tert‑butyl or triisopropyl analogs. While no direct kinetic data exist for this specific compound, the class of 2,4‑di‑tert‑butylaryl sulfonyl chlorides has been shown to exhibit reduced rates of nucleophilic attack compared to less hindered congeners, a property exploited for selective mono‑sulfonylation of polyfunctional substrates [1].

Steric Shielding
Class‑level
Two ortho‑tBu (A‑value ~9.8 kcal/mol) vs TPSCl (6.6)
May suppress bis‑sulfonylation in polyfunctional substrates.
Class‑level inference; direct kinetic data lacking.
Steric Hindrance Chemoselectivity Sulfonylation

Key Applications of 2,4-Di-tert-butyl-3-hydroxy-6-methoxybenzene-1-sulfonyl Chloride


Synthesis of Lipophilic Sulfonamides

The elevated LogP (3.92) makes this sulfonyl chloride an ideal acylating agent for amine‑containing scaffolds destined for CNS or intracellular targets where membrane permeability is required. Compared to benzenesulfonyl chloride (LogP 1.92), the derived sulfonamides are predicted to exhibit >10‑fold higher octanol‑water partitioning, potentially improving blood‑brain barrier penetration .

Chemoselective Mono-Sulfonylation of Polyamines

The substantial steric bulk of the two ortho‑tert‑butyl groups (combined A‑value ~9.8 kcal/mol) is expected to favor reaction with the most accessible amine in polyfunctional molecules while suppressing over‑sulfonylation . This property is particularly valuable in the late‑stage functionalization of complex natural products or peptidomimetics where multiple nucleophilic sites compete.

Hydrogen-Bond-Rich PROTAC Linker Synthesis

With a TPSA of 63.6 Ų and one hydrogen‑bond donor, the compound introduces polarity that can fine‑tune the physicochemical properties of PROTAC conjugates. This is in contrast to 2,4,6‑triisopropylbenzenesulfonyl chloride (TPSA 42.5 Ų), which lacks hydrogen‑bonding capability and may produce overly lipophilic conjugates prone to aggregation .

Hindered-Phenol Antioxidant Conjugates

The 2,4‑di‑tert‑butyl‑3‑hydroxyphenyl substructure is a recognized antioxidant pharmacophore. Converting the sulfonyl chloride to sulfonate esters or sulfonamides grafts this antioxidant motif onto target molecules, a strategy that is not feasible with simple alkyl‑ or halo‑substituted sulfonyl chlorides lacking the phenolic OH group .

Application
Selection Property
Validation Focus
Lipophilic sulfonamide synthesis
Lipophilicity‑polarity balance
Membrane partitioning assays
Chemoselective mono‑sulfonylation
Steric shielding by ortho‑tert‑butyl groups
Over‑sulfonylation suppression in polyamines
PROTAC linker with H‑bond capability
TPSA and hydrogen‑bond donor
Physicochemical profiling of conjugates
Antioxidant pharmacophore grafting
2,4‑di‑tert‑butyl‑3‑hydroxyphenyl motif
Radical‑scavenging activity in conjugated products
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